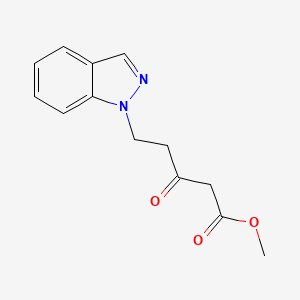

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Description

Properties

IUPAC Name |

methyl 5-indazol-1-yl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-18-13(17)8-11(16)6-7-15-12-5-3-2-4-10(12)9-14-15/h2-5,9H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYZPWVXVACJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCN1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

This technical guide provides a comprehensive overview of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and potential therapeutic applications based on the known bioactivities of related indazole-containing molecules.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1229627-06-8 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| Appearance | Likely a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | - |

| Stability | Stable under standard laboratory conditions; may be sensitive to strong acids, bases, and reducing agents | - |

Plausible Synthetic Methodology

A detailed experimental protocol for the synthesis of this compound is not currently described in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The key transformation involves the N-alkylation of the indazole ring with a suitable electrophile derived from a 5-carbon keto-ester precursor.

Proposed Retrosynthetic Analysis:

A logical disconnection approach suggests that the target molecule can be synthesized from 1H-indazole and a reactive derivative of methyl 3-oxopentanoate.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: N-Alkylation of 1H-Indazole

This proposed protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1H-Indazole

-

Methyl 5-bromo-3-oxopentanoate (or other suitable leaving group)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1H-indazole (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indazole nitrogen.

-

Alkylation: Add a solution of Methyl 5-bromo-3-oxopentanoate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material (1H-indazole) is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological and Pharmacological Significance

While no specific biological data for this compound has been reported, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry. Compounds containing this moiety have been shown to exhibit a wide range of biological activities.

Potential Therapeutic Areas:

Based on the activities of other indazole derivatives, this compound could be investigated for its potential as:

-

Anti-cancer Agent: Many indazole-containing compounds are known to inhibit various protein kinases involved in cancer cell proliferation and survival.

-

Anti-inflammatory Agent: Indazole derivatives have been explored as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of inflammatory signaling pathways.

-

Analgesic: Certain indazoles have shown promise in the development of novel pain management therapies.

-

Antimicrobial Agent: The indazole nucleus has been incorporated into molecules with antibacterial and antifungal properties.

Hypothetical Mechanism of Action:

A common mechanism of action for many bioactive indazole derivatives involves the inhibition of protein kinases. The indazole ring can act as a hinge-binding motif, interacting with the ATP-binding pocket of these enzymes. The substituents on the indazole core, in this case, the 3-oxopentanoate chain, would play a crucial role in determining the selectivity and potency of the compound for a specific kinase target.

Caption: Logical relationship of a potential mechanism of action.

Future Research Directions

The lack of published data on this compound presents a clear opportunity for further investigation. Future research efforts could focus on:

-

Definitive Synthesis and Characterization: The development and validation of a robust synthetic protocol followed by complete spectroscopic characterization.

-

In Vitro Biological Screening: Screening the compound against a panel of relevant biological targets, such as a kinase panel, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the molecule to understand how structural modifications impact its biological activity.

-

Computational Modeling: Employing molecular docking and other computational techniques to predict potential biological targets and guide the design of more potent derivatives.

References

Structure Elucidation of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a functionalized indazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in pharmacologically active molecules. This technical guide provides a comprehensive overview of the structural elucidation of this compound. Given the limited availability of published experimental data, this document outlines a proposed synthetic pathway and predicted analytical data based on established spectroscopic principles. It further details the requisite experimental protocols for its synthesis and characterization, serving as a foundational resource for researchers working with this or structurally related molecules.

Proposed Synthesis and Structural Overview

The synthesis of this compound can be hypothetically achieved via a Claisen-type condensation reaction. The proposed synthetic route involves the N-alkylation of indazole followed by condensation with methyl acetoacetate. This approach is a standard method for forming β-keto esters.

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate CAS number and properties

CAS Number: 1229627-06-8

This technical guide provides a comprehensive overview of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its known properties, a putative synthesis protocol, and discusses its potential biological significance based on the activities of related indazole derivatives.

Chemical Properties and Data

While comprehensive experimental data for this compound is not extensively available in public literature, its basic chemical properties have been identified. Further experimental determination of its physical and spectral properties is a key area for future research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1229627-06-8 | [1] |

| Molecular Formula | C13H14N2O3 | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound (Hypothetical)

| Technique | Expected Peaks |

| ¹H NMR | Peaks corresponding to aromatic protons of the indazole ring, methylene protons of the pentanoate chain, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, aromatic carbons of the indazole ring, and aliphatic carbons of the pentanoate chain. |

| IR Spectroscopy | Characteristic absorption bands for C=O (ketone and ester), C-N, and C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the indazole and oxopentanoate moieties. |

Synthesis and Experimental Protocol

A definitive, experimentally validated synthesis protocol for this compound is not currently published. However, based on established synthetic methodologies for indazole derivatives and related compounds, a plausible synthetic route can be proposed. One potential approach involves the N-alkylation of indazole with a suitable electrophile derived from a 3-oxopentanoate precursor.

Putative Synthesis of this compound

A potential synthetic pathway could involve the reaction of 1H-indazole with a methyl 5-halo-3-oxopentanoate. This reaction would likely proceed via nucleophilic substitution, where the nitrogen of the indazole ring attacks the electrophilic carbon of the pentanoate derivative.

Reaction Scheme:

1H-Indazole + Methyl 5-halo-3-oxopentanoate → this compound + Halide salt

Experimental Protocol (Hypothetical):

-

Preparation of Reactants: 1H-indazole and a suitable methyl 5-halo-3-oxopentanoate (e.g., methyl 5-bromo-3-oxopentanoate) are required as starting materials.

-

Reaction Setup: To a solution of 1H-indazole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the indazole.

-

Alkylation: The methyl 5-halo-3-oxopentanoate is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for a specified period, potentially with heating, while being monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Below is a conceptual workflow for the proposed synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While the specific biological activity of this compound has not been reported, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3][4][5][6] Indazole derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Anticancer Activity: Many indazole-containing molecules have been investigated as potent anticancer agents, often targeting various kinases.[2][3][5]

-

Anti-inflammatory Effects: Certain indazole derivatives have shown promise as anti-inflammatory agents.[4][6]

-

Antimicrobial Properties: The indazole nucleus is found in compounds with activity against bacteria, fungi, and protozoa.[4]

Given the prevalence of the indazole moiety in medicinally relevant compounds, this compound represents a molecule of interest for biological screening. The oxopentanoate side chain may influence its pharmacokinetic properties and target interactions. Future research should focus on evaluating its activity in relevant biological assays to determine its potential as a therapeutic agent.

Future Directions

The study of this compound is in its infancy. Key areas for future research include:

-

Development and optimization of a reliable synthetic protocol.

-

Full characterization of its physicochemical and spectroscopic properties.

-

In-depth biological evaluation to explore its potential therapeutic applications.

-

Investigation of its mechanism of action if biological activity is identified.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. While significant data gaps exist, the information presented provides a solid starting point for further investigation into this promising compound.

References

- 1. 1229627-06-8|this compound|BLDpharm [bldpharm.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Molecular weight of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a heterocyclic compound featuring an indazole core linked to a methyl oxopentanoate chain. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4][5] This technical guide provides a summary of the known properties of this compound, a proposed synthetic route, and an overview of the biological significance of the indazole class of molecules.

Compound Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Weight | 246.26 g/mol |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| CAS Number | 1229627-06-8 |

Proposed Experimental Protocol: Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented in the literature, a plausible route can be proposed based on established methods for the N-alkylation of indazoles.[6][7][8][9] The thermodynamically more stable 1H-indazole tautomer is the predominant form, and its alkylation often leads to a mixture of N1 and N2 substituted products, with conditions tunable to favor the desired N1 isomer.[1][8]

The proposed synthesis involves a two-step process: first, the preparation of a suitable electrophile, Methyl 5-chloro-3-oxopentanoate, followed by the N-alkylation of 1H-indazole.

Step 1: Synthesis of Methyl 5-chloro-3-oxopentanoate (Intermediate)

This procedure is adapted from general methods for the chlorination of β-keto esters.

-

Materials:

-

Methyl 3-oxopentanoate

-

Sulfuryl chloride (SO₂Cl₂)

-

Toluene (anhydrous)

-

-

Procedure:

-

A solution of Methyl 3-oxopentanoate (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0-5 °C using an ice bath.

-

Sulfuryl chloride (1.0 equivalent) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent and any volatile byproducts are removed under reduced pressure to yield crude Methyl 5-chloro-3-oxopentanoate, which can be used in the next step, potentially after purification by vacuum distillation.

-

Step 2: N-Alkylation of 1H-Indazole

This procedure is based on general protocols for the regioselective N-alkylation of indazoles.

-

Materials:

-

1H-Indazole

-

Methyl 5-chloro-3-oxopentanoate (from Step 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, a solution of 1H-indazole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes to allow for the formation of the indazole anion.

-

A solution of Methyl 5-chloro-3-oxopentanoate (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is heated to 50 °C and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

-

Logical Workflow of Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Biological Activity Context

As of the latest literature review, there is no specific published data on the biological activity or signaling pathway involvement of this compound. However, the indazole moiety is a well-established "privileged scaffold" in drug discovery.[1] Derivatives of indazole have been investigated and developed for a wide range of therapeutic applications, including:

-

Oncology: As inhibitors of various kinases.

-

Anti-inflammatory: Through various mechanisms.

-

Antimicrobial: Showing activity against bacteria and fungi.[1]

-

Neurological Disorders: Acting on various central nervous system targets.

Therefore, while the specific biological role of this compound remains to be elucidated, its structural components suggest it may be a candidate for biological screening in various disease models. Further research is required to determine its specific activities and potential therapeutic applications.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Modern Synthetic Pathways for Novel Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] The bicyclic system, consisting of a fused benzene and pyrazole ring, offers a versatile scaffold for structural modification, enabling fine-tuning of pharmacological properties.[1][3] This technical guide provides an in-depth overview of key modern synthetic strategies for accessing novel indazole compounds. It details experimental protocols for selected high-impact methodologies, presents quantitative data on substrate scope and reaction yields, and visualizes the synthetic workflows for enhanced clarity. The featured pathways include transition-metal-catalyzed C-H activation, copper-catalyzed multicomponent reactions, and metal-free oxidative cyclization, highlighting the diverse and innovative approaches available to researchers in the field.

Core Synthetic Methodologies

The synthesis of the indazole core can be broadly categorized into several key strategies. Classical methods often involve the cyclization of pre-functionalized benzene derivatives. However, recent advancements have focused on more efficient and atom-economical pathways, such as transition-metal-catalyzed C-H functionalization and multicomponent reactions. These modern techniques offer significant advantages, including milder reaction conditions, broader substrate scope, and access to novel substitution patterns.

Rh(III)/Cu(II)-Cocatalyzed Synthesis of 1H-Indazoles via C-H Amidation

A powerful strategy for the synthesis of 1H-indazoles involves a cooperative rhodium and copper catalytic system. This method utilizes readily available arylimidates and organic azides, proceeding through a Rh(III)-catalyzed C-H activation and C-N bond formation, followed by a Cu-catalyzed intramolecular N-N bond formation.[4] A key advantage of this process is its scalability and the use of molecular oxygen as the terminal oxidant, yielding N₂ and H₂O as benign byproducts.[4]

Experimental Protocol

General Procedure for Rh(III)/Cu(II)-Cocatalyzed Synthesis: To an oven-dried screw-cap tube (13 x 100 mm) equipped with a magnetic stir bar, add arylimidate (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and Cu(OAc)₂ (18.2 mg, 0.1 mmol, 50 mol%). The tube is evacuated and backfilled with argon three times. Then, add organic azide (0.3 mmol, 1.5 equiv) and 1,2-dichloroethane (DCE, 1.0 mL) under an argon atmosphere. The tube is sealed and the reaction mixture is stirred vigorously at 80 °C for 20 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole product.

Data Presentation: Substrate Scope

The reaction demonstrates good tolerance for various functional groups on both the arylimidate and the organic azide.

| Entry | Arylimidate Substituent (R¹) | Organic Azide (R²-N₃) | Product | Yield (%) |

| 1 | H | Tosyl azide | 3-Phenyl-1H-indazole | 85 |

| 2 | 4-Me | Tosyl azide | 5-Methyl-3-phenyl-1H-indazole | 81 |

| 3 | 4-OMe | Tosyl azide | 5-Methoxy-3-phenyl-1H-indazole | 76 |

| 4 | 4-F | Tosyl azide | 5-Fluoro-3-phenyl-1H-indazole | 79 |

| 5 | 4-Cl | Tosyl azide | 5-Chloro-3-phenyl-1H-indazole | 83 |

| 6 | 4-CF₃ | Tosyl azide | 5-(Trifluoromethyl)-3-phenyl-1H-indazole | 65 |

| 7 | H | Benzylsulfonyl azide | 1-((Benzylsulfonyl)amino)-3-phenyl-1H-indazole | 72 |

| 8 | 3-Me | Tosyl azide | 6-Methyl-3-phenyl-1H-indazole | 78 |

Data adapted from Yu, D.-G.; Glorius, F. et al. J. Am. Chem. Soc. 2013, 135, 8802-8805.

Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles

A highly efficient one-pot, three-component reaction for the synthesis of 2H-indazoles has been developed using a copper catalyst.[4][5] This method brings together 2-bromobenzaldehydes, primary amines, and sodium azide to construct the indazole ring system. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations.[4][6] The protocol is valued for its operational simplicity and broad substrate scope.[4]

Experimental Protocol

General Procedure for Copper-Catalyzed Three-Component Synthesis: A pressure tube is charged with CuI (17.4 mg, 0.091 mmol, 10 mol%), 2-bromobenzaldehyde (1.07 mL, 9.13 mmol, 1.0 equiv), sodium azide (1.19 g, 18.26 mmol, 2.0 equiv), and a magnetic stir bar. The tube is sealed, evacuated, and backfilled with argon. Aniline (or another primary amine, 10.96 mmol, 1.2 equiv), N,N,N',N'-tetramethylethylenediamine (TMEDA) (137 µL, 0.913 mmol, 10 mol%), and dimethyl sulfoxide (DMSO) (20 mL) are added via syringe. The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into ethyl acetate (50 mL) and washed with water (3 x 25 mL) and brine (3 x 25 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (petroleum ether/EtOAc) to afford the desired 2H-indazole.[6]

Data Presentation: Substrate Scope

This method is compatible with a wide range of substituted 2-bromobenzaldehydes and primary amines.

| Entry | 2-Bromobenzaldehyde (R¹) | Primary Amine (R²) | Product | Yield (%) |

| 1 | H | Aniline | 2-Phenyl-2H-indazole | 92 |

| 2 | 4-Cl | Aniline | 5-Chloro-2-phenyl-2H-indazole | 89 |

| 3 | 4-F | Aniline | 5-Fluoro-2-phenyl-2H-indazole | 85 |

| 4 | 4-Me | Aniline | 5-Methyl-2-phenyl-2H-indazole | 91 |

| 5 | H | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 90 |

| 6 | H | 4-Chloroaniline | 2-(4-Chlorophenyl)-2H-indazole | 88 |

| 7 | H | Benzylamine | 2-Benzyl-2H-indazole | 82 |

| 8 | 5-NO₂ | Aniline | 6-Nitro-2-phenyl-2H-indazole | 75 |

Data adapted from Kumar, M. R.; Lee, S. et al. Org. Lett. 2011, 13, 3542-3545.[4]

Iron-Mediated Metal-Free Synthesis of 1H-Indazoles

An alternative to transition-metal catalysis is the use of inexpensive and environmentally benign iron salts. A notable metal-free approach involves the FeBr₃/O₂ mediated intramolecular C-H amination of arylhydrazones to form 1H-indazoles.[7] This method provides moderate to excellent yields under mild conditions, utilizing molecular oxygen as the ultimate oxidant.[7][8]

Experimental Protocol

General Procedure for Iron-Mediated Synthesis: Arylhydrazone (0.2 mmol, 1.0 equiv) and FeBr₃ (6.0 mg, 0.02 mmol, 10 mol%) are added to a reaction tube. The tube is sealed with a balloon filled with oxygen (O₂). Dichloroethane (DCE, 2.0 mL) is added, and the reaction mixture is stirred at 80 °C for 24 hours. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure 1H-indazole product.

Data Presentation: Substrate Scope

The reaction is tolerant of various substituents on the arylhydrazone precursors.

| Entry | Arylhydrazone R¹ | Arylhydrazone R² | Product | Yield (%) |

| 1 | H | Phenyl | 1,3-Diphenyl-1H-indazole | 85 |

| 2 | 4-Me | Phenyl | 5-Methyl-1,3-diphenyl-1H-indazole | 82 |

| 3 | 4-OMe | Phenyl | 5-Methoxy-1,3-diphenyl-1H-indazole | 78 |

| 4 | 4-Cl | Phenyl | 5-Chloro-1,3-diphenyl-1H-indazole | 88 |

| 5 | H | 4-Tolyl | 1-(p-Tolyl)-3-phenyl-1H-indazole | 83 |

| 6 | H | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-phenyl-1H-indazole | 86 |

| 7 | H | Naphthyl | 1-(Naphthalen-1-yl)-3-phenyl-1H-indazole | 75 |

| 8 | 4-Br | Phenyl | 5-Bromo-1,3-diphenyl-1H-indazole | 90 |

Data adapted from Zhang, T.; Bao, W. J. Org. Chem. 2013, 78, 1317-1322.[7]

Conclusion

The synthesis of novel indazole compounds is a dynamic area of chemical research, driven by their significant potential in drug discovery. The methodologies presented in this guide—ranging from sophisticated dual transition-metal catalysis to efficient multicomponent reactions and greener iron-mediated pathways—showcase the modern synthetic chemist's toolkit. Each pathway offers distinct advantages in terms of substrate scope, reaction conditions, and access to specific indazole isomers (1H- vs. 2H-). For researchers and drug development professionals, a thorough understanding of these diverse synthetic routes is critical for the rational design and efficient production of next-generation indazole-based therapeutics. The continued evolution of these methods promises to further accelerate the discovery of new chemical entities with enhanced potency and novel mechanisms of action.

References

- 1. rsc.org [rsc.org]

- 2. Rh(iii)-catalyzed tandem annulative redox-neutral arylation/amidation of aromatic tethered alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole [organic-chemistry.org]

- 5. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 1H-indazoles and 1H-pyrazoles via FeBr3/O2 mediated intramolecular C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Indazole Scaffold: A Privileged Core in Drug Discovery with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a plethora of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological potential of indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indazole derivatives have demonstrated remarkable potential as anticancer agents, with several compounds already approved for clinical use, such as pazopanib and axitinib.[1] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

A significant number of indazole-based compounds have been developed as potent kinase inhibitors.[2] Kinases are critical regulators of cellular processes, and their dysregulation is a common feature of many cancers. Pazopanib, for instance, is a multi-targeted tyrosine kinase inhibitor that blocks the activity of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor growth and angiogenesis.[3][4]

Beyond kinase inhibition, some indazole derivatives induce apoptosis, a form of programmed cell death, in cancer cells. One reported mechanism involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3] This disruption of the delicate balance between pro- and anti-apoptotic factors leads to the activation of the intrinsic apoptotic pathway, characterized by decreased mitochondrial membrane potential and increased levels of reactive oxygen species (ROS).[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [3] |

| Entrectinib (127) | ALK-positive cells | 0.012 | |

| Compound 89 | K562 (Leukemia) | 6.50 | |

| Compound 112 | CDK8 | 0.053 | |

| Compounds 116, 117, 118 | HT29 (Colon Cancer) | 0.9 - 6.1 | |

| Pazopanib (134) | VEGFR-2 | 0.030 | [5] |

| Compound 1 | FGFR1 | 0.100 | [6] |

| Compounds 15k, 15m | HDAC1 | 0.0027, 0.0031 | [7] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Indazole derivatives have shown significant promise as anti-inflammatory agents, with some compounds exhibiting potent inhibitory effects on key inflammatory mediators.[4][8]

One of the primary mechanisms underlying the anti-inflammatory activity of indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[4] By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain. Furthermore, some indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), further contributing to their anti-inflammatory effects.[4]

Quantitative Data on Anti-inflammatory Activity

The table below presents data on the anti-inflammatory activity of representative indazole derivatives.

| Compound | Assay | Measurement | Result | Reference |

| Indazole | Carrageenan-induced paw edema (100 mg/kg) | % Inhibition at 5h | 61.03% | [4] |

| 5-Aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | % Inhibition at 5h | 83.09% | [4] |

| Indazole | COX-2 Inhibition | IC50 (µM) | 23.42 | [4] |

| 5-Aminoindazole | COX-2 Inhibition | IC50 (µM) | 12.32 | [4] |

| Compound 1a | Carrageenan-induced paw edema (30 mg/kg) | Inhibition of edema | Comparable to Etoricoxib | [9] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][10]

The antibacterial activity of some indazoles is attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[11] By targeting these vital cellular processes, these compounds can effectively inhibit bacterial growth. Antifungal activity has also been observed, with some derivatives showing efficacy against clinically relevant fungal pathogens like Candida albicans.[12]

Quantitative Data on Antimicrobial Activity

This table summarizes the antimicrobial activity of selected indazole derivatives.

| Compound ID | Microorganism | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |

| Compound 66 | Bacillus subtilis | 22 mm | [1] |

| Compound 66 | Escherichia coli | 46 mm | [1] |

| Compound 74 | Bacillus cereus, Staphylococcus aureus | 6.2 | [1] |

| Compound 74 | Escherichia coli, Pseudomonas aeruginosa | 3.1 | [1] |

| Compound 5i | Xanthomonas campestris | 23 mm | [10] |

| Compound 5j | Bacillus megaterium | 16 mm | [10] |

| Compound 18 | Giardia intestinalis | (12.8 times more active than metronidazole) | [12] |

| Compound 18 | Candida albicans | 10 mm | [12] |

| Compound 23 | Candida albicans | 13 mm | [12] |

| Compounds I5, I9, I13 | Various bacteria | 50 | [11] |

Activity in Neurological Disorders: Modulating CNS Targets

Indazole derivatives have also shown potential in the treatment of neurological disorders by targeting various enzymes and signaling pathways in the central nervous system (CNS).[13][14]

Certain indazole derivatives have been identified as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Additionally, some indazoles have been investigated as inhibitors of glycogen synthase kinase 3 (GSK-3) and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13] Furthermore, some derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in models of Alzheimer's disease. One compound, AMI, has been shown to improve Parkinson's disease symptoms in mice by inhibiting tau hyperphosphorylation.[15][16]

Quantitative Data on Neurological Activity

The table below highlights the activity of indazole derivatives on neurological targets.

| Compound ID | Target/Assay | Measurement | Result | Reference |

| Compound 176 | hMAO-B | IC50 (nM) | 0.662 | |

| AMI | Tau Phosphorylation | Inhibition | Significant | [15][16] |

| Compounds 1-4, 6 | Neuroprotection against Aβ-induced cell death | - | Effective | |

| Compounds 3, 6 | Anti-inflammatory effect in neuronal cells | - | Effective |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are protocols for commonly used assays in the evaluation of indazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microtiter plates

-

Cell culture medium

-

Test indazole derivatives

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the indazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells).

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is a standard method for screening acute anti-inflammatory activity.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test indazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer or digital calipers

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test indazole derivatives orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives the reference drug.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test indazole derivatives

-

96-well microtiter plates

-

Inoculum of the microorganism adjusted to a standard concentration

Procedure:

-

Prepare serial two-fold dilutions of the indazole derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without any compound) and a negative control (broth medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by indazole derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Intrinsic apoptosis pathway induced by an indazole derivative.

Caption: Inhibition of the COX-2 pathway by an indazole derivative.

Caption: Experimental workflow for the MTT assay.

This guide provides a foundational understanding of the vast therapeutic potential of indazole derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of indazole-based drugs.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 3. Pazopanib - Wikipedia [en.wikipedia.org]

- 4. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 16. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

Literature review on the discovery of indazole-containing compounds

An In-depth Guide to the Discovery, Synthesis, and Application of Indazole-Containing Compounds

Introduction

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Although rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties. This is attributed to the unique structural and electronic properties of the indazole nucleus. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. The indazole core can serve as a bioisostere for native structures like indole or phenol, offering improved metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets. This guide provides a comprehensive overview of the discovery of indazole-containing compounds, detailing key synthetic methodologies, biological activities, and experimental protocols relevant to researchers and drug development professionals.

Historical Perspective and Seminal Discoveries

The journey of the indazole scaffold began in the 1880s with the pioneering work of Nobel laureate Emil Fischer. His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core instead of the intended anhydride. This foundational discovery laid the groundwork for over a century of chemical exploration. For decades, research into indazoles continued, but its prominence in drug discovery surged with the advent of kinase-targeted therapies. The indazole structure proved to be an exceptional hinge-binding motif for many protein kinases, leading to the development of numerous potent and selective inhibitors. This is exemplified by the regulatory approval of several indazole-containing drugs, such as Axitinib and Pazopanib for cancer treatment, solidifying the scaffold's importance in modern pharmacology.

Synthetic Methodologies for the Indazole Core

The construction of the indazole ring is a central focus of synthetic organic chemistry. A variety of methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-couplings.

Key Synthetic Strategies:

-

Fischer Indazole Synthesis : The classical method involving the cyclization of o-hydrazino carbonyl compounds.

-

Cadogan Cyclization : A reductive cyclization of o-nitrobenzylamines or related compounds, often using trivalent phosphorus reagents.

-

Palladium-Catalyzed Reactions : Modern methods frequently employ palladium catalysis for intramolecular C-N bond formation, offering high efficiency and broad substrate scope.

-

PIFA-Mediated Synthesis : The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) allows for the oxidative C–N bond formation from arylhydrazones under mild, metal-free conditions.

-

Multi-component Reactions : One-pot syntheses involving, for example, 2-bromobenzaldehydes, primary amines, and sodium azide, provide a streamlined approach to 2-aryl-2H-indazoles.

Below is a generalized workflow for the synthesis and evaluation of novel indazole derivatives, a common practice in drug discovery campaigns.

Figure 1: A typical workflow for the discovery and optimization of indazole-based inhibitors.

Indazole-Containing Compounds as Kinase Inhibitors

A major breakthrough for indazole-based therapeutics came from their application as protein kinase inhibitors. The N-H of the pyrazole ring and the adjacent nitrogen atom of the indazole core are perfectly positioned to act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. This has led to the successful development of drugs targeting various kinases involved in cancer cell proliferation and angiogenesis.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several indazole-containing drugs are potent VEGFR inhibitors. Pazopanib, for example, is a multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR, PDGFR, and c-Kit. The indazole scaffold is central to its ability to bind to the ATP-binding pocket of these kinases.

The signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, is a complex process crucial for endothelial cell proliferation and survival. Inhibition of this pathway by indazole-based drugs can effectively cut off a tumor's blood supply.

The Architect's Molecule: β-Keto Esters as Versatile Building Blocks in Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

The β-keto ester moiety, characterized by a ketone positioned two carbons away from an ester group, represents one of the most versatile and powerful synthons in the arsenal of medicinal chemists. Its unique electronic properties, featuring both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) centers, coupled with keto-enol tautomerism, provide a rich tapestry of reactivity. This enables the construction of a vast array of complex molecular architectures, particularly heterocycles, which form the core of countless therapeutic agents. This guide delves into the synthesis, reactivity, and application of β-keto esters, providing researchers with a comprehensive overview of their pivotal role in modern drug discovery.

The Synthetic Foundation: Crafting the β-Keto Ester Core

The utility of β-keto esters begins with their accessible synthesis. Several classical and modern organic reactions allow for their efficient preparation, with the Claisen condensation being the most fundamental.

Claisen Condensation

The Claisen condensation involves the base-promoted self-condensation of two ester molecules to form a β-keto ester.[1][2] The reaction is driven by the formation of a highly stabilized enolate of the product, which is more acidic than the starting materials.[2]

Experimental Protocol: Classical Claisen Condensation of Ethyl Acetate

-

Objective: To synthesize ethyl acetoacetate, a foundational β-keto ester.

-

Reagents: Sodium ethoxide, Ethyl acetate, Sulfuric acid (for workup).

-

Procedure:

-

To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add ethyl acetate (2.0 eq) dropwise while maintaining the temperature below 30°C.

-

After the addition is complete, the mixture is gently refluxed for 2-3 hours. A gelatinous precipitate of the sodium salt of ethyl acetoacetate will form.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the mixture by slowly adding cold, dilute sulfuric acid (e.g., 20%) with vigorous stirring until the mixture is acidic to litmus paper.

-

Separate the upper layer, which is crude ethyl acetoacetate. The aqueous layer may be extracted with a suitable solvent (e.g., diethyl ether) to recover more product.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and purify by fractional distillation.

-

Other Synthetic Routes

Beyond the classical Claisen, methods like the Dieckmann condensation (an intramolecular Claisen for cyclic β-keto esters) and various crossed-Claisen condensations offer expanded scope and control.[1][2] Modern protocols, such as the Ti-crossed-Claisen condensation, allow for highly selective reactions between different esters or even between esters and carboxylic acids, providing access to a wider range of functionalized building blocks.[3]

From Building Block to Bioactive Scaffold: Key Heterocyclic Syntheses

The true power of β-keto esters in medicinal chemistry is realized in their conversion to heterocyclic systems. These scaffolds are ubiquitous in pharmaceuticals due to their ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

The Biginelli Reaction: Accessing Dihydropyrimidinones (DHPMs)

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (or thiourea).[4][5] This acid-catalyzed reaction produces dihydropyrimidinones (DHPMs), a class of compounds with a remarkable breadth of biological activities, including antiviral, antitumor, anti-inflammatory, and calcium channel blocking effects.[6][7]

Experimental Protocol: Synthesis of Monastrol (A DHPM Eg5 Kinesin Inhibitor)

-

Objective: To synthesize the well-known DHPM Monastrol via the Biginelli reaction.

-

Reagents: Ethyl acetoacetate (1.0 eq), 3-Hydroxybenzaldehyde (1.0 eq), Thiourea (1.5 eq), Hydrochloric acid (catalytic amount), Ethanol.

-

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate, 3-hydroxybenzaldehyde, and thiourea in ethanol.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for about 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain pure Monastrol.[7]

-

The Hantzsch Pyridine Synthesis

This multicomponent reaction condenses an aldehyde, ammonia, and two equivalents of a β-keto ester to form a 1,4-dihydropyridine (1,4-DHP).[8][9] Subsequent oxidation yields the corresponding aromatic pyridine. The Hantzsch synthesis is of immense pharmaceutical importance as it is the primary route to many dihydropyridine-class L-type calcium channel blockers used to treat hypertension and angina, such as Nifedipine and Amlodipine.[9]

Experimental Protocol: A General Hantzsch 1,4-Dihydropyridine Synthesis

-

Objective: To synthesize a 1,4-dihydropyridine core structure.

-

Reagents: Ethyl acetoacetate (2.0 eq), Benzaldehyde (1.0 eq), Ammonium acetate (1.1 eq), Ethanol.

-

Procedure:

-

Dissolve benzaldehyde and ethyl acetoacetate in ethanol in a round-bottom flask.

-

Add ammonium acetate to the solution and stir.

-

Reflux the mixture for 3-4 hours. The product will begin to precipitate from the solution upon formation.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the crystalline product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol.

-

(Optional Oxidation Step): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using a mild oxidizing agent like iodine in ethyl acetate or nitric acid.

-

The Knorr Pyrazole Synthesis

The reaction between a β-keto ester and a hydrazine derivative is a cornerstone for the synthesis of pyrazolones, a five-membered heterocyclic scaffold.[10] This reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization onto the ester carbonyl.[10] Pyrazolone derivatives are well-known for their analgesic, anti-inflammatory, and antipyretic properties.[8]

Experimental Protocol: Synthesis of a Phenylpyrazolone Derivative

-

Objective: To synthesize 3-methyl-1-phenyl-5-pyrazolone.

-

Reagents: Ethyl acetoacetate (1.0 eq), Phenylhydrazine (1.0 eq), Glacial acetic acid (catalytic), Ethanol.

-

Procedure:

-

Combine ethyl acetoacetate and phenylhydrazine in a flask containing ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture. The product often crystallizes out of the solution. If not, the solvent can be partially evaporated.

-

Filter the solid product, wash with a small amount of cold ethanol, and air dry.

-

Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.[10]

-

Biological Activity and Data Presentation

The scaffolds derived from β-keto esters exhibit a wide range of biological activities. The following tables summarize quantitative data for representative compounds, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of Dihydropyrimidinone (DHPM) Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1d | U87 (Glioblastoma) | 9.72 ± 0.29 | [6] |

| 1h | U87 (Glioblastoma) | 9.3 ± 0.81 | [6] |

| 3d | U251 (Glioblastoma) | 6.36 ± 0.73 | [6] |

| 3g | U251 (Glioblastoma) | 7.32 ± 0.86 | [6] |

| 16a | A549 (Lung) | 7.1 ± 0.8 | [11] |

| 16a | THP-1 (Leukemia) | 13.1 ± 1.4 | [11] |

| 16a | PC-3 (Prostate) | 13.8 ± 0.9 | [11] |

| D2 | A549 (Lung) | 3.60 | [5] |

| 4d | CIAP (Enzyme) | 1.27 | [4] |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth or enzyme activity.

Table 2: Antibacterial Activity of β-Keto Ester Analogs

| Compound ID | P. aeruginosa MIC (mg/mL) | S. aureus MIC (mg/mL) | P. syringae MIC (mg/mL) | A. tumefaciens MIC (mg/mL) | Reference |

| Compound 6 | 0.32 | 0.63 | 2.50 | 0.16 | [9][10] |

| Compound 8 | 0.16 | 0.32 | 1.25 | 0.08 | [9][10] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a bacterium.

Mechanisms of Action and Signaling Pathways

The versatility of β-keto ester derivatives extends to their diverse mechanisms of action. By accessing different molecular scaffolds, they can be tailored to interact with a variety of biological targets and pathways.

Inhibition of Bacterial Quorum Sensing

Many pathogenic bacteria communicate and regulate virulence through a process called quorum sensing (QS), which often relies on N-acyl-homoserine lactone (AHL) signal molecules.[12] β-Keto esters have been designed as AHL mimics to disrupt this communication.[10] They can act as competitive inhibitors, binding to transcriptional regulators like LasR in Pseudomonas aeruginosa, thereby preventing the activation of virulence factor genes.[10][12]

Blockade of L-Type Calcium Channels

Dihydropyridines derived from the Hantzsch synthesis are potent L-type calcium channel blockers.[13] These drugs bind to voltage-gated calcium channels primarily in vascular smooth muscle. By blocking the influx of Ca²⁺ ions, they prevent muscle contraction, leading to vasodilation and a reduction in blood pressure.[14][15] This mechanism is fundamental to their use in treating hypertension.

References

- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. pjps.pk [pjps.pk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 14. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 15. Pharmacology and mechanisms of action of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of indazole compounds, a core scaffold in many pharmacologically active molecules. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, supported by data tables, experimental protocols, and workflow diagrams to aid researchers in the unambiguous characterization of these important heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of indazole derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, their connectivity, and the overall substitution pattern of the indazole ring. The thermodynamically more stable 1H-indazole is the most commonly observed tautomer.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of the parent 1H-indazole shows distinct signals for the protons on the pyrazole and benzene rings. The N-H proton is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm), which can vary with solvent and concentration. The proton at the C3 position (H3) is also a characteristic singlet, appearing around 8.1 ppm in CDCl₃.[2] The protons on the fused benzene ring (H4, H5, H6, H7) appear in the aromatic region, typically between 7.1 and 7.8 ppm, with coupling patterns that help determine their relative positions.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the indazole ring resonate in the aromatic region (109-141 ppm). The chemical shifts are sensitive to the electronic effects of substituents on the ring.[3][4] Distinguishing between N1- and N2-substituted isomers is often possible by comparing the chemical shifts of the pyrazole ring carbons (C3, C7a) and the fused benzene ring carbons.[3] For instance, the C3 signal is a useful probe for determining the position of substitution.[3]

Summary of NMR Data for 1H-Indazole

The following table summarizes typical NMR chemical shifts for the unsubstituted 1H-indazole core. Note that values can shift based on the solvent and substituents present.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N1-H | ~13.1 (DMSO-d₆)[5], ~12.1 (CDCl₃)[2] | - |

| C3-H | ~8.10 (DMSO-d₆)[5], ~8.10 (CDCl₃)[2] | ~134.8 |

| C4-H | ~7.78 (DMSO-d₆)[5], ~7.77 (CDCl₃)[2] | ~120.9 |

| C5-H | ~7.13 (DMSO-d₆)[5], ~7.18 (CDCl₃)[2] | ~121.0 |

| C6-H | ~7.36 (DMSO-d₆)[5], ~7.40 (CDCl₃)[2] | ~126.8 |

| C7-H | ~7.58 (DMSO-d₆)[5], ~7.51 (CDCl₃)[2] | ~109.7 |

| C3a | - | ~123.1 |

| C7a | - | ~140.0 |

| Data compiled from various sources, primarily using CDCl₃ and DMSO-d₆ as solvents.[2][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within an indazole-containing molecule. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.

For the 1H-indazole scaffold, the most prominent and diagnostic peak is the N-H stretching vibration, which appears as a broad band in the region of 3150-3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.[2][6] The C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Summary of Characteristic IR Absorption Bands for 1H-Indazole

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H | Stretch (broad) | 3150 - 3000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=C / C=N | Aromatic & Pyrazole Ring Stretch | 1620 - 1450 |

| C-H | Out-of-plane Bend | 900 - 700 |

| Data compiled from various sources.[2][6][7][8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Impact (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that can be used for structural elucidation.[9]

The mass spectrum of 1H-indazole shows a prominent molecular ion (M⁺) peak at m/z 118, which is often the base peak.[5] A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring, resulting in a significant fragment ion at m/z 91.[5] Further fragmentation can occur, but the M⁺ and [M-HCN]⁺ ions are highly characteristic of the indazole core. The presence and nature of substituents will significantly alter the fragmentation pattern, often leading to cleavages characteristic of the substituent itself.[10]

Summary of Key EI-MS Fragments for 1H-Indazole

| Ion | m/z Value | Identity |

| [C₇H₆N₂]⁺ | 118 | Molecular Ion (M⁺) |

| [C₇H₇N₂]⁺ | 119 | M+1 Isotope Peak |

| [C₆H₅N]⁺ | 91 | [M-HCN]⁺ |

| [C₆H₄]⁺ | 76 | [M-N₂-H₂]⁺ |

| [C₅H₄]⁺ | 64 | [M-HCN-HCN]⁺ |

| Data compiled from NIST Chemistry WebBook and other sources.[5] |

Experimental Protocols

Precise and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the indazole compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Selection: Choose a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[4]

-

Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11][12]

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

IR Spectroscopy Protocol (Thin Solid Film)

The thin solid film method is fast, easy, and avoids interfering absorbance bands from mulling agents.[13][14]

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the solid indazole compound in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[14]

-

Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[13]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[14]

Mass Spectrometry Protocol (Electron Impact)

-

Sample Introduction: Introduce a small amount of the volatile and thermally stable indazole compound into the ion source of the mass spectrometer, often via a direct insertion probe or as the effluent from a gas chromatograph (GC). The sample is vaporized in a high vacuum environment.[15]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[9] This impact removes an electron from the molecule to form a radical cation (the molecular ion) and induces fragmentation.[16]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]

-

Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Workflows and Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown indazole derivative using a combination of spectroscopic techniques.

Caption: Workflow for indazole structure elucidation.

Example Signaling Pathway: Indazole as a Kinase Inhibitor

Many indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. The diagram below shows a simplified representation of how an indazole-based drug might inhibit a kinase (e.g., a Receptor Tyrosine Kinase - RTK) to block downstream signaling involved in cell proliferation.

Caption: Indazole derivative inhibiting a kinase pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a heterocyclic compound featuring an indazole moiety linked to a β-keto ester functional group. The indazole scaffold is a prominent pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. The β-keto ester portion of the molecule is a versatile synthetic intermediate, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of the known physicochemical properties, a detailed potential synthesis protocol, and safety considerations for this compound (CAS No: 1229627-06-8). Due to the limited availability of direct experimental data for this specific compound, information from structurally related molecules is included for comparative purposes and to provide estimated properties.

Physicochemical Properties

| Property | Value for this compound | Data for Related Compounds |

| Molecular Formula | C13H14N2O3 | Methyl 1H-indazole-3-carboxylate: C9H8N2O2Methyl 3-oxopentanoate: C6H10O3 |

| Molecular Weight | 246.26 g/mol [1] | Methyl 1H-indazole-3-carboxylate: 176.17 g/mol Methyl 3-oxopentanoate: 130.14 g/mol |

| CAS Number | 1229627-06-8[1] | Methyl 1H-indazole-3-carboxylate: 43120-28-1Methyl 3-oxopentanoate: 30414-53-0 |

| Appearance | Likely a solid or oil | Methyl 1H-indazole-3-carboxylate: White solidMethyl 3-oxopentanoate: Clear colourless oil |

| Melting Point | Not available | Methyl 1H-indazole-3-carboxylate: 177-179 °C (for a derivative)[2]Methyl 3-oxopentanoate: -35 °C |

| Boiling Point | Not available | Methyl 3-oxopentanoate: 73-74 °C at 5 mmHg |

| Solubility | Not available | Methyl 3-oxopentanoate: Slightly soluble in water |

| pKa | Not available | Not available |

| logP | Not available | Methyl 1H-indazole-3-carboxylate: 1.7 (predicted) |

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process: 1) N-alkylation of indazole with a suitable halo-ester, followed by 2) a Claisen condensation reaction. The following is a detailed, generalized experimental protocol.

Step 1: N-Alkylation of Indazole

The regioselective N-alkylation of indazole is a critical step, as reactions can often yield a mixture of N1 and N2 substituted products. Conditions can be optimized to favor the desired N1 isomer.

Materials:

-

1H-Indazole

-

Methyl 4-chloroacetoacetate (or a similar halo-ester)

-

Sodium hydride (NaH) or Cesium carbonate (Cs2CO3)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1H-indazole in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of methyl 4-chloroacetoacetate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole intermediate.

Step 2: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that will form the β-keto ester functionality.

Materials:

-

The N1-alkylated indazole intermediate from Step 1

-

Methyl acetate

-

Sodium ethoxide (NaOEt) or another suitable strong base

-

Anhydrous ethanol or another suitable solvent

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add methyl acetate (excess) dropwise at room temperature.

-

Then, add the N1-alkylated indazole intermediate (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are not currently available in the scientific literature. However, the indazole core is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications. Derivatives of indazole have been reported to exhibit activities such as:

-

Anti-cancer: By targeting various kinases and other signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory: Through the inhibition of inflammatory mediators.

-

Analgesic: By acting on pain pathways.

-

Antiviral and Antimicrobial: By inhibiting viral or microbial replication.